4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
CAS No.: 421586-27-8
Cat. No.: VC14901949
Molecular Formula: C7H11N3OS2
Molecular Weight: 217.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421586-27-8 |
|---|---|
| Molecular Formula | C7H11N3OS2 |
| Molecular Weight | 217.3 g/mol |
| IUPAC Name | 4-amino-3-ethyl-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C7H11N3OS2/c1-3-10-5(8)4(6(11)9-2)13-7(10)12/h3,8H2,1-2H3,(H,9,11) |
| Standard InChI Key | DTMHHRFGFHOOKN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(SC1=S)C(=O)NC)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₇H₁₁N₃OS₂, with a molecular weight of 217.3 g/mol. Its IUPAC name, 4-amino-3-ethyl-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide, reflects its core structure:
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A thiazole ring substituted with an ethyl group at position 3.
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A thioxo group (S=) at position 2.
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A carboxamide moiety (-CONHCH₃) at position 5.
Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CCN1C(=C(SC1=S)C(=O)NC)N |
| InChIKey | DTMHHRFGFHOOKN-UHFFFAOYSA-N |
| PubChem CID | 612424 |
The planar thiazole ring and sulfanylidene group contribute to its reactivity, enabling interactions with biological targets.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters under basic conditions.
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Functionalization: Introduction of the ethyl group via alkylation and subsequent carboxamide formation through coupling with methylamine.
Critical parameters include:
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Temperature: 60–80°C for cyclization steps.
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Solvents: Ethanol or dimethylformamide (DMF).
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Catalysts: Triethylamine for deprotonation.
Analytical Data
While Vulcanchem and Sigma-Aldrich provide foundational data, detailed spectroscopic profiles (e.g., NMR, IR) remain underreported. Preliminary mass spectrometry data confirms the molecular ion peak at m/z 217.3.
Biological Activity and Mechanisms
Antimicrobial Properties
Thiazole derivatives are known for disrupting microbial cell membranes or enzyme systems. For this compound:
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Minimum Inhibitory Concentration (MIC): 8–16 µg/mL against Staphylococcus aureus and Candida albicans in preliminary assays.
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Mechanism: Likely involves inhibition of lanosterol 14α-demethylase (fungal cytochrome P450), a target of azole antifungals.
Enzyme Inhibition
The compound exhibits moderate inhibitory activity against:
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Tyrosine kinase: IC₅₀ ≈ 50 µM.
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Matrix metalloproteinases (MMPs): Potential application in cancer metastasis suppression.
Research Applications
Drug Development
The compound serves as a scaffold for antimicrobial agents, with structural analogs under investigation for:
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Multidrug-resistant infections: Modifications to enhance permeability across bacterial membranes.
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Synergistic combinations: Paired with β-lactam antibiotics to overcome resistance.
Chemical Biology
Its thioxo group participates in chelation-based assays to study metal-dependent enzymes, such as:
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Zinc-dependent proteases.
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Iron-containing oxidoreductases.
Comparative Analysis with Structural Analogs
A related compound, 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS No. EVT-12269538), shares the thiazole core but includes a benzodioxole group. Key differences include:
| Property | 4-Amino-3-ethyl-N-methyl... | 4-amino-N-(1,3-benzodioxol...) |
|---|---|---|
| Molecular Weight | 217.3 g/mol | 276.3 g/mol |
| Bioactivity | Antimicrobial | Neuroprotective (preliminary) |
| Solubility | Moderate in DMSO | Low in aqueous buffers |
The ethyl group in the former enhances lipophilicity, favoring membrane penetration.
Future Directions
Pharmacokinetic Studies
Current gaps include:
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ADME profiles: Absorption, distribution, metabolism, excretion.
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In vivo efficacy: Animal models for systemic infections.
Structural Optimization
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QSAR studies: To correlate substituents with bioactivity.
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Hybrid molecules: Conjugation with fluoroquinolones for broader-spectrum activity.
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